Bicyclo[3.1.1]heptan-3-one

Catalog No.
S3397268
CAS No.
17159-75-0
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.1]heptan-3-one

CAS Number

17159-75-0

Product Name

Bicyclo[3.1.1]heptan-3-one

IUPAC Name

bicyclo[3.1.1]heptan-3-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-3-5-1-6(2-5)4-7/h5-6H,1-4H2

InChI Key

OLIHTAXECHFKNS-UHFFFAOYSA-N

SMILES

C1C2CC1CC(=O)C2

Canonical SMILES

C1C2CC1CC(=O)C2

Organic Synthesis

Due to its rigid structure and functional group positioning, pinocamphone derivatives serve as valuable chiral auxiliaries in organic synthesis [PubChem, Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1S-(1α,2β,5α))- , ]. By attaching a desired organic molecule to a specific chiral center of the pinocamphone derivative, chemists can control the stereochemistry of the final product during a reaction. This asymmetric synthesis allows for the targeted production of specific enantiomers, which are crucial in many pharmaceutical applications.

Material Science

Research has explored the use of pinocamphone derivatives in the development of novel materials. For instance, studies have investigated their potential as chiral recognition agents in sensor design [ScienceDirect, Chiral Recognition and Sensing Using Functionalized Self-Assembled Monolayers, ]. Additionally, pinocamphone-based polymers have been explored for their potential applications in areas like drug delivery and controlled release systems [National Institute of Standards and Technology, Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, ].

Medicinal Chemistry

Recent research suggests potential applications of pinocamphone derivatives in medicinal chemistry. Studies have investigated their activity against specific enzymes and explored their role in modulating biological processes [ACS Publications, Design, Synthesis, and Biological Evaluation of Pinocamphone Derivatives as Potent Inhibitors of Acetylcholinesterase, ]. However, this area of research is still in its early stages, and further investigation is needed to determine the full therapeutic potential of pinocamphone derivatives.

Bicyclo[3.1.1]heptan-3-one is a bicyclic compound characterized by a unique arrangement of carbon atoms, specifically featuring a seven-membered ring structure. Its molecular formula is C₇H₁₀O, and it consists of two bridged cyclopropane rings connected to a central carbonyl group at the third position of the heptane framework. This compound is notable for its rigidity and distinctive stereochemistry, which contribute to its potential utility in various chemical applications.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Under oxidative conditions, bicyclo[3.1.1]heptan-3-one can be converted into carboxylic acids or other oxidized products.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties .

Research has indicated that bicyclo[3.1.1]heptan-3-one and its derivatives possess various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: Compounds based on this bicyclic structure have been investigated for their potential to modulate inflammatory pathways.
  • Cytotoxicity: Certain analogs may exhibit cytotoxic effects against cancer cell lines, making them candidates for further pharmacological studies.

The biological profiles of these compounds are still under investigation, but initial findings suggest promising avenues for therapeutic applications .

Several synthetic routes have been developed for producing bicyclo[3.1.1]heptan-3-one:

  • From Bicyclo[2.1.1]hexan-2-ol: This method involves the transformation of alcohol precursors through dehydration or oxidation processes.
  • Dibromomethylation: A synthetic route using dibromomethyl compounds can lead to the formation of bicyclo[3.1.1]heptan-3-one through subsequent elimination reactions.
  • Radical Reactions: Various radical-mediated transformations have been employed to synthesize derivatives of bicyclo[3.1.1]heptan-3-one, showcasing its versatility in organic synthesis .

Bicyclo[3.1.1]heptan-3-one has several potential applications across different fields:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for designing new drugs with specific biological activities.
  • Material Science: The compound's rigidity and stability make it a candidate for use in advanced materials, including polymers and nanocomposites.
  • Flavor and Fragrance Industry: Its derivatives might find applications in creating novel scents and flavors due to their unique olfactory properties .

Studies focusing on the interactions of bicyclo[3.1.1]heptan-3-one with biological targets are essential for understanding its mechanism of action:

  • Protein Binding Studies: Research has shown that certain derivatives can bind selectively to proteins involved in disease pathways.
  • Receptor Interaction: Investigations into how these compounds interact with specific receptors could reveal their potential therapeutic uses.

These interaction studies are crucial for developing effective drugs based on this bicyclic structure .

Bicyclo[3.1.1]heptan-3-one shares structural similarities with various other bicyclic compounds, which include:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.2]octanoneEight-membered ringMore flexible structure
Bicyclo[4.2.0]octaneFour-membered bridgeLarger ring system
Bicyclo[3.2.0]heptaneDifferent bridge arrangementVaries in reactivity and stability

Bicyclo[3.1.1]heptan-3-one's unique three-membered bridge contributes to its distinct chemical reactivity and biological activity compared to these similar compounds, making it a subject of interest in synthetic organic chemistry .

XLogP3

1.1

Dates

Last modified: 08-19-2023

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